molecular formula C17H17ClFN3O3S B2361018 3-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034375-11-4

3-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2361018
CAS No.: 2034375-11-4
M. Wt: 397.85
InChI Key: VRGWWYIKUDOEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O3S and its molecular weight is 397.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Applications

  • Synthesis of Fluoropyrazolesulfonylurea and Thiourea Derivatives : Researchers synthesized fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents. These compounds were designed to act as antidiabetic agents, with preliminary screenings revealing significant antidiabetic activity. The study suggests that these compounds possess favorable drug-like profiles and are potential leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).

Anti-inflammatory and Analgesic Activities

  • Cyclooxygenase-2 Inhibiting Properties : A series of compounds featuring a substituted benzenesulfonamide moiety as a pharmacophore were synthesized and evaluated for their inhibitory activities against cyclooxygenase (COX-1/COX-2). The study found that specific fluorine substitution on the benzenesulfonamide moiety enhanced the selectivity and potency for COX-2 inhibition, suggesting potential applications in developing anti-inflammatory agents (Pal et al., 2003).

Anticancer Applications

  • Cytotoxicity and Tumor Specificity Studies : New derivatives of benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some compounds exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This research opens avenues for the development of novel anticancer agents based on benzenesulfonamide derivatives (Gul et al., 2016).

Antimicrobial Applications

  • Synthesis of Pyrazoline and Pyrazole Derivatives : Researchers synthesized a series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents, with some showing promising results against various bacterial and fungal strains. This suggests that these compounds could serve as leads for the development of new antimicrobial agents (Hassan, 2013).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c1-11-17(16-4-3-9-25-16)12(2)22(21-11)8-7-20-26(23,24)13-5-6-15(19)14(18)10-13/h3-6,9-10,20H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWWYIKUDOEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.